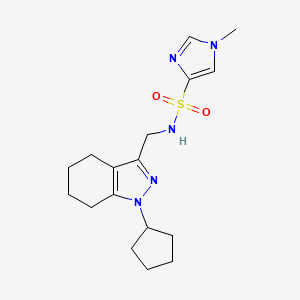

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

This compound features a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position, a methylimidazole-4-sulfonamide moiety at the C3 methyl position, and a fused cyclohexene ring. The sulfonamide group is a critical pharmacophore, often associated with target binding in enzyme inhibitors (e.g., carbonic anhydrase, kinases) . The methylimidazole substituent may influence electronic properties and solubility compared to aromatic sulfonamides .

Propriétés

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2S/c1-21-11-17(18-12-21)25(23,24)19-10-15-14-8-4-5-9-16(14)22(20-15)13-6-2-3-7-13/h11-13,19H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGJXKBPGPPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Tetrahydroindazole Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Cyclopentyl Group: This step often involves alkylation reactions.

Formation of the Imidazole Sulfonamide Group: This can be done through sulfonation and subsequent coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its ability to inhibit Janus kinases (JAKs) is particularly noteworthy as these enzymes play a crucial role in mediating inflammatory signaling pathways. By inhibiting JAKs, the compound may alleviate inflammation and pain associated with conditions such as rheumatoid arthritis and other inflammatory diseases .

Cancer Treatment Potential

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has also been investigated for its potential in cancer treatment. Studies have shown that compounds with similar structures can inhibit the activity of SMYD proteins (SMYD2 and SMYD3), which are implicated in various cancers. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancerous cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural components that enhance lipophilicity could improve its ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial therapy .

Case Study 1: Inhibition of Janus Kinases

A study focused on the inhibition of Janus kinases by this compound demonstrated significant reductions in inflammatory markers in vitro. The results indicated that treatment with N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide led to decreased levels of cytokines associated with inflammation .

Case Study 2: Anticancer Efficacy

In a preclinical model of breast cancer, the administration of this compound resulted in a marked decrease in tumor size compared to control groups. The mechanism involved was attributed to the downregulation of SMYD proteins and subsequent activation of apoptotic pathways .

Mécanisme D'action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from the literature:

Key Observations:

- Sulfonamide vs. Aromatic Groups : The target compound’s methylimidazole-sulfonamide likely offers improved water solubility compared to the trifluoromethoxy-benzenesulfonamide analog , due to reduced hydrophobicity from the imidazole ring.

- Indazole vs.

- Cyclopentyl vs. Cyclohexyl : The cyclopentyl group in the target compound may reduce steric hindrance compared to cyclohexyl-substituted analogs (e.g., compound [39]), favoring interactions with shallow binding sites .

Pharmacological Implications

- Methylimidazole-Sulfonamide : The electron-rich imidazole ring could enhance hydrogen bonding with target proteins compared to the trifluoromethoxy group in the benzenesulfonamide analog .

- Trifluoromethoxy Group : While the analog in exhibits higher lipophilicity (LogP ~3.8), its trifluoromethoxy group may improve metabolic stability, a common trait in CNS-targeting drugs .

Activité Biologique

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its structural components include:

- Cyclopentyl Group : Enhances lipophilicity and bioavailability.

- Indazole Moiety : Associated with anticancer activities.

- Imidazole Ring : Plays a role in various enzyme inhibition mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial growth inhibition.

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which are vital in cancer treatment due to their role in cell signaling pathways.

- Neurotransmitter Modulation : The indazole derivatives may influence neurotransmitter systems, potentially impacting neurological disorders.

Table 1: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | |

| Anticancer | Kinase inhibition | |

| Neurotransmitter modulation | Modulation of neurotransmitter systems |

Case Studies and Research Findings

Recent studies have evaluated the biological efficacy of similar compounds, providing insights into the potential applications of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide:

- Anticancer Activity : Research has indicated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against cancer cells, suggesting potent anticancer properties ( ).

- Neuroprotective Effects : Studies have shown that indazole derivatives can protect neuronal cells from apoptosis by modulating various signaling pathways. This highlights the potential for developing neuroprotective agents from this class of compounds ( ).

- Antimicrobial Properties : The sulfonamide group is well-documented for its antibacterial effects. Compounds with this moiety have been effective against a range of bacterial strains ( ).

Q & A

Q. Q1: What experimental strategies are recommended for optimizing the synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, particularly regarding reaction yield and purity?

A1:

- Statistical Design of Experiments (DoE): Utilize factorial designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity) affecting yield and purity. Response surface methodology (RSM) can model interactions between parameters and predict optimal conditions .

- Separation Technologies: Implement membrane filtration or chromatography (e.g., HPLC) to isolate intermediates and final products, especially given the compound’s sulfonamide and imidazole groups, which may require precise separation .

- Reaction Monitoring: Use in-situ spectroscopic techniques (e.g., FTIR, NMR) to track reaction progress and detect side products early .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis, and what analytical methods are most robust for detecting impurities?

A2:

- Multi-Technique Characterization: Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm the indazole-imidazole backbone and cyclopentyl substituents .

- Impurity Profiling: Employ LC-MS with tandem mass fragmentation to identify trace impurities (e.g., unreacted intermediates or sulfonamide byproducts). Quantify using calibration curves with reference standards .

Q. Q3: What in vitro assays are suitable for preliminary screening of bioactivity, and how should controls be designed to minimize false positives?

A3:

- Target-Specific Assays: Prioritize enzyme inhibition assays (e.g., kinase or sulfotransferase targets) given the compound’s sulfonamide and heterocyclic motifs. Use recombinant enzymes with validated activity .

- Control Strategies: Include vehicle controls (DMSO/solvent), positive controls (e.g., known inhibitors), and counter-screens against unrelated enzymes to rule out nonspecific binding .

Advanced Research Questions

Q. Q4: How can computational methods (e.g., DFT or molecular dynamics) guide the understanding of this compound’s reaction mechanisms or binding interactions?

A4:

- Quantum Chemical Calculations: Apply density functional theory (DFT) to model key reaction steps (e.g., sulfonamide formation) and identify transition states or intermediates. Compare computed vibrational spectra (IR) with experimental data to validate models .

- Molecular Dynamics (MD): Simulate ligand-protein binding to predict binding affinities and residency times. Use free-energy perturbation (FEP) to optimize substituent effects on binding .

Q. Q5: What methodologies are effective for resolving contradictory data in biological assays (e.g., conflicting IC50 values across studies)?

A5:

- Meta-Analysis Framework: Systematically compare assay conditions (e.g., buffer pH, ion concentrations, enzyme sources) across studies to identify confounding variables. Replicate experiments under harmonized protocols .

- Error Source Quantification: Use error-propagation models to assess variability from instrumentation (e.g., plate reader drift) or biological replicates. Apply Bayesian statistics to estimate confidence intervals for IC50 values .

Q. Q6: How can researchers design a scalable synthesis route while maintaining stereochemical fidelity and minimizing hazardous byproducts?

A6:

- Process Intensification: Integrate continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclopentylindazole formation). Use inline analytics (e.g., PAT tools) for real-time quality control .

- Green Chemistry Metrics: Apply E-factor calculations to quantify waste generation. Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. Q7: What strategies are recommended for elucidating the metabolic stability and degradation pathways of this compound in preclinical models?

A7:

- Metabolite Identification: Use hepatocyte incubation assays with LC-HRMS to detect phase I/II metabolites. Employ stable isotope labeling (e.g., C) to trace degradation pathways .

- Computational ADME Prediction: Leverage QSAR models to predict cytochrome P450 interactions and prioritize in vitro testing for high-risk isoforms (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.